molecular formula C20H20AgN4 B1239840 tetrakis(pyridine)silver(II)

tetrakis(pyridine)silver(II)

Cat. No.: B1239840
M. Wt: 424.3 g/mol
InChI Key: PSGGLQPNTOVNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrakis(pyridine)silver(2+) is a silver coordination entity.

Scientific Research Applications

Oxidative Transformations

Tetrakis(pyridine)silver(II) peroxodisulfate has been identified as a reagent for oxidative transformations. It effectively oxidizes various substances, such as aromatic aldehydes to carboxylic acids, benzylic alcohols to carbonyl compounds, and aromatic thiols to arylsulfonic acids. This reagent also facilitates the conversion of dibenzyl ether and its sulfur analogue to their corresponding ester and thioester, respectively (Firouzabadi, Salehi, & Mohammadpour-Baltork, 1992).

Oxidative Aromatization

Silver salts, including tetrakis(pyridine)silver(II), have been used to promote oxidative aromatization of 1,4-dihydropyridines to their corresponding pyridine derivatives. This process is significant in various scientific branches, including the synthesis of pyridine derivatives and in redox catalysis (Montazerozohori, Karami, Nasr‐Esfahani, & Musavi, 2007).

Complexation Studies

Studies on the complexation of silver ions with various porphines have been conducted. These studies are crucial for developing sensitive spectrophotometric methods for trace silver determination (Ishii, Satoh, & Satoh, 1989).

Nanoparticle Synthesis

Tetrakis(pyridine)silver(II) has been utilized in the preparation of bimetallic Co-Ag and Co-Cu nanoparticles. This method involves the chemical reduction of metal complexes and is significant in the field of nanotechnology (Kahani & Mashhadian, 2016).

Magnetic and Spectral Properties

The magnetic and spectral properties of complexes with pyridine carboxylic acids have been studied. Such studies help understand the behavior and properties of these complexes (Fowles, Matthews, & Walton, 1968).

Supramolecular Coordination Compounds

Research has also focused on the formation of two-dimensional supramolecular coordination compounds of silver(I) with box structures. This research has implications for molecular structure and network formation (Suenaga, Kuroda–Sowa, Maekawa, & Munakata, 1999).

Properties

Molecular Formula

C20H20AgN4

Molecular Weight

424.3 g/mol

IUPAC Name

pyridine;silver

InChI

InChI=1S/4C5H5N.Ag/c4*1-2-4-6-5-3-1;/h4*1-5H;

InChI Key

PSGGLQPNTOVNKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Ag]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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